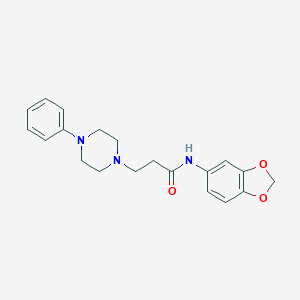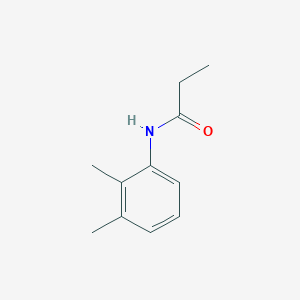
N-(2,3-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)propanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil is a highly effective drug that has gained popularity due to its ability to improve cognitive function, enhance focus, and increase productivity.
Scientific Research Applications
Modafinil has been extensively studied for its ability to improve cognitive function and enhance productivity. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia.
Mechanism of Action
The exact mechanism of action of N-(2,3-dimethylphenyl)propanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also affects the levels of certain neuropeptides, such as orexin, which is involved in regulating wakefulness and sleep.
Biochemical and Physiological Effects
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase heart rate and blood pressure, and may have an effect on glucose metabolism. Modafinil has a relatively long half-life, with effects lasting up to 12 hours after a single dose.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages for use in lab experiments. It is highly pure and stable, and has been extensively studied for its effects on cognitive function and productivity. However, N-(2,3-dimethylphenyl)propanamide can be expensive, and its use in lab experiments may be limited by ethical and regulatory concerns.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of ADHD, depression, and schizophrenia. Another area of interest is its effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, there is ongoing research on the long-term effects of N-(2,3-dimethylphenyl)propanamide use, including its potential for addiction and tolerance.
Synthesis Methods
Modafinil is synthesized through a multi-step process that involves the reaction of 2-[(diphenylmethyl)sulfinyl]acetamide with 2,3-dimethylphenylacetonitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through a series of recrystallizations. The final product is a white crystalline powder that is highly pure and stable.
properties
CAS RN |
50824-86-7 |
|---|---|
Product Name |
N-(2,3-dimethylphenyl)propanamide |
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
YBGUAZYPHZLGJX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Other CAS RN |
50824-86-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
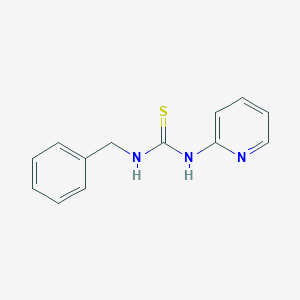

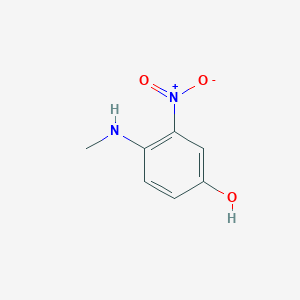
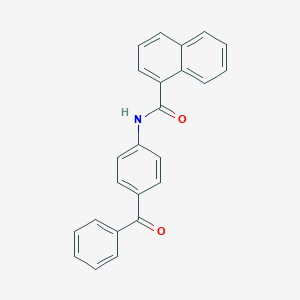
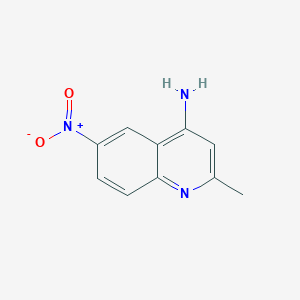
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
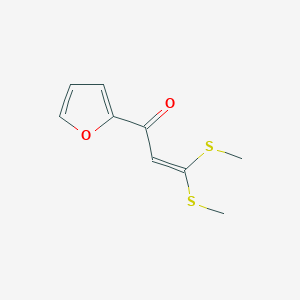
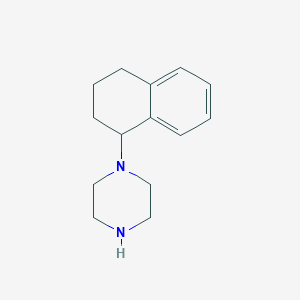

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
